methyl 2-(4-isopropylphenoxy)propanoate
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Overview
Description
Methyl 2-(4-isopropylphenoxy)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-(4-isopropylphenoxy)propanoate can be synthesized through the esterification of 2-(4-isopropylphenoxy)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the esterification process .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(4-isopropylphenoxy)propanoate undergoes various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles such as nitric acid for nitration or halogens for halogenation.
Major Products:
Hydrolysis: 2-(4-isopropylphenoxy)propanoic acid and methanol.
Reduction: 2-(4-isopropylphenoxy)propanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 2-(4-isopropylphenoxy)propanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-(4-isopropylphenoxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Methyl 2-(4-isobutylphenyl)propanoate: Similar ester structure but with an isobutyl group instead of an isopropyl group.
Ethyl 2-(4-isopropylphenoxy)propanoate: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness: Methyl 2-(4-isopropylphenoxy)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its isopropylphenoxy group provides unique steric and electronic effects, influencing its reactivity and interactions with biological targets .
Properties
IUPAC Name |
methyl 2-(4-propan-2-ylphenoxy)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-9(2)11-5-7-12(8-6-11)16-10(3)13(14)15-4/h5-10H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBZCWLAXPVXER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC(C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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